PPARγ Receptor Selectivity: 20- to 150-Fold Higher Than Rosiglitazone and Pioglitazone
Darglitazone demonstrates 20- to 150-fold greater PPARγ receptor selectivity compared with rosiglitazone and pioglitazone, as established in direct competitive binding and functional activation assays [1]. This magnitude of selectivity reduces the likelihood of cross-activation of other PPAR isoforms (α and δ) at concentrations required for PPARγ engagement, providing a cleaner pharmacological tool for isolating PPARγ-specific effects.
| Evidence Dimension | PPARγ receptor selectivity (relative to rosiglitazone/pioglitazone) |
|---|---|
| Target Compound Data | 20- to 150-fold more γ-receptor-selective |
| Comparator Or Baseline | Rosiglitazone and pioglitazone (baseline = 1×) |
| Quantified Difference | 20× to 150× |
| Conditions | Competitive binding and functional activation assays; cited in Kumari et al. 2010 based on Aleo et al. 2003 and Oakes et al. 2001 |
Why This Matters
Higher selectivity enables more precise mechanistic dissection of PPARγ-mediated pathways with reduced confounding from PPARα or PPARδ activation, critical for target validation studies.
- [1] Kumari R, Willing LB, Krady JK, Vannucci SJ, Simpson IA. The PPAR-gamma agonist, darglitazone, restores acute inflammatory responses to cerebral hypoxia-ischemia in the diabetic ob/ob mouse. J Cereb Blood Flow Metab. 2010;30(2):352-360. (Citing selectivity data from Aleo et al. 2003 and Oakes et al. 2001) View Source
